N-Methyl-1-thiophen-2-YL-propan-1-amine

Catalog No.
S14540179
CAS No.
6309-17-7
M.F
C8H13NS
M. Wt
155.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-thiophen-2-YL-propan-1-amine

CAS Number

6309-17-7

Product Name

N-Methyl-1-thiophen-2-YL-propan-1-amine

IUPAC Name

N-methyl-1-thiophen-2-ylpropan-1-amine

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

InChI

InChI=1S/C8H13NS/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3

InChI Key

NDQQWHSXKZBZFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CS1)NC

N-Methyl-1-thiophen-2-YL-propan-1-amine is a chemical compound characterized by a thiophene ring attached to a propan-1-amine structure with a methyl group at the nitrogen atom. This compound is part of a broader class of substituted amines and thiophene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of N-Methyl-1-thiophen-2-YL-propan-1-amine is C₈H₁₁N₁S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Typical for amines and thiophene derivatives:

  • Alkylation: The amine can act as a nucleophile, undergoing alkylation reactions with alkyl halides or sulfonates.
  • Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides, which may have different reactivity profiles.
  • Mannich Reaction: This compound can participate in Mannich reactions to form more complex structures by reacting with aldehydes and other amines .

The biological activity of N-Methyl-1-thiophen-2-YL-propan-1-amine has been studied primarily in the context of its structural analogs. Compounds related to this structure have shown potential as psychoactive substances and have been investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Some studies suggest that similar compounds may exhibit stimulant properties or act as selective serotonin reuptake inhibitors (SSRIs) in certain contexts .

The synthesis of N-Methyl-1-thiophen-2-YL-propan-1-amine typically involves multi-step processes. Common methods include:

  • Starting Materials: The synthesis often begins with thiophene derivatives or related precursors.
  • Mannich Reaction: A classical route involves the Mannich reaction using formaldehyde and dimethylamine with a thiophene derivative as a substrate .
  • Reduction Steps: Subsequent reduction reactions may be employed to achieve the desired amine structure.

N-Methyl-1-thiophen-2-YL-propan-1-amine and its analogs have potential applications in:

  • Pharmaceuticals: They may serve as intermediates in the synthesis of drugs targeting neurological disorders.
  • Research: These compounds are often used in studies investigating the mechanisms of action for psychoactive substances and their effects on human health.

Interaction studies involving N-Methyl-1-thiophen-2-YL-propan-1-amine focus on its binding affinity to various receptors in the brain. Research indicates that compounds with similar structures can interact with serotonin and dopamine receptors, influencing mood and behavior. Such studies are crucial for understanding the pharmacodynamics of these compounds and their potential therapeutic uses.

Several compounds share structural similarities with N-Methyl-1-thiophen-2-YL-propan-1-amine, each exhibiting unique properties:

Compound NameStructure TypeNotable Uses
Methiopropamine (MPA)Thiophene-based amineInvestigated for psychoactive effects
3-Methylamino-1-(2-thienyl)-propanoneKetone derivativeIntermediate for pharmaceuticals like Duloxetine
2-Methylamino-N-(thiophen-2-YL)propanamideAmide derivativePotentially exhibits different biological activity

These compounds highlight the diversity within this chemical class while underscoring the unique aspects of N-Methyl-1-thiophen-2-YL-propan-1-amine, particularly its specific structural features that influence its reactivity and biological activity.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.07687059 g/mol

Monoisotopic Mass

155.07687059 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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